2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
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Description
Synthesis Analysis
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with potential anticancer properties, involves a multi-step reaction starting with ethyl 2-(2-isopropylphenoxy) acetic acid. This precursor is stirred with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions to yield the desired product. The synthesis process is designed to ensure a good yield of the compound, which is then recrystallized to achieve the necessary purity for further analysis .
Molecular Structure Analysis
The molecular structure of the synthesized compound is characterized by its crystallization in the orthorhombic crystal system with space group Pbca. The unit cell parameters are detailed, indicating the dimensions of the crystal lattice. The structure is further refined to a final R-factor of 0.042 for 2158 observed reflections, which confirms the precision of the crystallographic data. The presence of intermolecular hydrogen bonds of the type N–H···O and two intramolecular interactions N1-H1···O2 and N2-H2B···N1 are significant as they can influence the stability and reactivity of the compound .
Chemical Reactions Analysis
Although the provided data does not detail specific chemical reactions involving the synthesized compound, the presence of functional groups such as the acetamide moiety and the isopropylphenyl group suggests that it may undergo reactions typical of these functionalities. The intermolecular and intramolecular hydrogen bonds observed in the crystal structure could affect the reactivity by stabilizing certain conformations or by influencing the compound's interaction with biological targets .
Physical and Chemical Properties Analysis
The physical properties such as solubility, melting point, and stability of the compound are not explicitly provided in the abstract. However, the chemical properties can be inferred from the molecular structure. The acetamide group is known for its polar character and hydrogen bonding capabilities, which can affect solubility in various solvents. The isopropylphenyl group adds hydrophobic character to the molecule, which could influence its interaction with biological membranes. The compound's anticancer activity is confirmed through in silico modeling, targeting the VEGFr receptor, which suggests that the compound's physical and chemical properties are conducive to its biological activity .
Scientific Research Applications
Corrosion Inhibition
Research on derivatives with long alkyl side chains, such as acetamide, isoxazolidine, and isoxazoline, indicates their potential application as corrosion inhibitors. These compounds have been synthesized and tested for their efficiency in preventing corrosion on steel surfaces in both acidic and mineral oil mediums. Their effectiveness highlights the potential of similar compounds in corrosion prevention applications in industrial settings (Yıldırım & Cetin, 2008).
Antimicrobial Activity
A study on 4-oxo-thiazolidine derivatives, including 2-oxo-azetidines, revealed their potential as antibacterial agents against both gram-positive and gram-negative bacteria. The research focused on synthesizing these compounds and evaluating their antibacterial efficacy, suggesting a promising avenue for the development of new antimicrobial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Anticancer and Antimicrobial Properties
Another relevant study involves the synthesis of 5-oxopyrrolidine derivatives with modifications to the acetamide fragment. These compounds displayed significant anticancer activity against certain cell lines and promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. This research underscores the potential of acetamide derivatives in developing new treatments for cancer and bacterial infections, particularly those resistant to existing antibiotics (Kairytė et al., 2022).
Synthesis and Evaluation of Derivatives
Further studies on the synthesis of related compounds, such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)-pyrrolidine-2,3,5-triones, highlight the ongoing interest in creating and assessing new chemical entities with potential therapeutic applications. These efforts contribute to a broader understanding of how modifications to chemical structures can impact biological activity and utility (Obydennov et al., 2017).
properties
IUPAC Name |
2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-16(2)17-6-8-18(9-7-17)25-14-13-24(21(25)28)15-19(26)22-10-4-12-23-11-3-5-20(23)27/h6-9,16H,3-5,10-15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIHYZDSBHMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCCCN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide |
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